(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
Description
(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a benzoxazolone derivative featuring a nitro group at the 6-position of the benzene ring and an acetic acid moiety attached to the nitrogen at position 3 of the oxazolone ring. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazolone structure, known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
2-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O6/c12-8(13)4-10-6-2-1-5(11(15)16)3-7(6)17-9(10)14/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYXNJKBPWCTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19739-41-4 | |
| Record name | 6-Nitro-2-oxo-3(2H)-benzoxazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19739-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically involves the following steps:
Nitration: Introduction of the nitro group into the benzoxazole ring.
Oxidation: Formation of the keto group.
Acetylation: Introduction of the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, oxidation, and acetylation reactions, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts would be tailored to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: More oxidized benzoxazole derivatives.
Reduction: Amino-substituted benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
1.1. Acid Ceramidase Inhibition
One of the prominent applications of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is as an inhibitor of acid ceramidase. Acid ceramidase is an enzyme involved in sphingolipid metabolism, and its inhibition can have therapeutic implications for various diseases, including cancer and neurodegenerative disorders. Research indicates that benzoxazolone derivatives, including this compound, exhibit potential as effective inhibitors .
Case Study: Anti-Cancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzoxazolone could inhibit tumor growth in vitro. The specific role of this compound was highlighted as part of a broader investigation into novel anti-cancer agents targeting ceramide metabolism .
Neuroprotective Effects
Recent findings suggest that this compound may also exhibit neuroprotective properties. By modulating sphingolipid signaling pathways, it could help mitigate neuronal cell death associated with conditions like Alzheimer's disease.
Case Study: Neuroprotection in Cell Models
In a laboratory study using neuroblastoma cells, treatment with this compound resulted in reduced apoptosis and improved cell viability under oxidative stress conditions. These findings suggest that this compound could be further explored for therapeutic use in neurodegenerative diseases .
Biochemical Research
The compound is also utilized in biochemical research for its ability to interact with various biological targets. Its role in proteomics has been acknowledged due to its potential to modify protein functions through post-translational modifications.
Application in Proteomics
In proteomics studies, this compound serves as a valuable reagent for studying protein interactions and modifications. Its specificity towards certain amino acids allows researchers to investigate protein dynamics in cellular processes .
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, leading to the development of various derivatives that enhance its biological activity. These derivatives are being investigated for improved potency and selectivity against specific biological targets.
Table: Common Derivatives and Their Applications
| Derivative Name | Application Area |
|---|---|
| Isopropyl (6-nitro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetate | Medicinal Chemistry |
| 4-(6-Nitrobenzoxazolyl)butanoic acid | Neuroprotection |
| 5-(6-Nitrobenzoxazolyl)methylamine | Cancer Therapeutics |
Mechanism of Action
The mechanism of action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial enzymes or cell walls. If it has anticancer properties, it could interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzoxazolone Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- This contrasts with the 5-methyl derivative (), where the methyl group improves lipophilicity but reduces polarity .
- Functional Group Modifications : Conversion of the acetic acid to an ester (e.g., ethyl ester in ) or amide () alters solubility and bioavailability. Esters are typically more membrane-permeable, while amides may resist hydrolysis, prolonging activity .
Heterocycle Variations: Benzoxazolone vs. Benzothiazolone
Table 2: Heterocycle Comparison
Key Observations:
- Oxygen vs. Benzothiazolones (sulfur-containing) are more lipophilic, enhancing blood-brain barrier penetration .
- Pharmacological Activity : The benzothiazolone derivative in showed significant analgesic activity at 100 mg/kg, suggesting that sulfur substitution may enhance CNS activity compared to benzoxazolones .
Pharmacological and Toxicological Profiles
- Benzoxazolone amides: Potential CNS applications () .
- Toxicity : The nitro group may increase toxicity risks, as seen in similar compounds (e.g., acute oral toxicity in ). Proper functionalization (e.g., amidation) could mitigate this .
Biological Activity
(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities. This article reviews the current knowledge regarding its biological properties, including antimicrobial, anticancer, and cytotoxic effects.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing limited effects on Gram-negative strains like Escherichia coli .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Activity |
|---|---|---|---|
| A | Staphylococcus aureus | 15 | Active |
| B | Bacillus subtilis | 20 | Active |
| C | Escherichia coli | 100 | Inactive |
Anticancer Activity
Benzoxazole derivatives have also been investigated for their anticancer properties. The compound this compound has been reported to exhibit cytotoxic effects on various cancer cell lines. A study found that related compounds induced apoptosis in cancer cells and arrested the cell cycle at the G2 phase, suggesting their potential as anticancer agents .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HepG2 (Liver Cancer) | 10 | Apoptosis induction |
Structure–Activity Relationship
The biological activity of benzoxazole derivatives is often influenced by their chemical structure. Modifications to the benzoxazole core can enhance or diminish their effectiveness. For instance, electron-donating groups on the phenyl ring have been shown to increase antibacterial activity, while electron-withdrawing groups tend to reduce it .
Case Studies
- Antibacterial Screening : A comprehensive study evaluated various benzoxazole derivatives for their antibacterial properties against model strains. The results indicated that specific substitutions on the benzoxazole ring significantly impacted the minimum inhibitory concentrations (MICs), with some compounds exhibiting potent activity against Gram-positive bacteria .
- Anticancer Research : Another investigation focused on the anticancer potential of related compounds, revealing that certain derivatives displayed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects .
Q & A
Q. Basic
- Methodological Answer :
Based on structurally similar benzoxazolone derivatives (e.g., and ), strict safety protocols include:- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as nitro-substituted compounds may release toxic vapors (e.g., NOx) under decomposition.
- Emergency Measures :
- Eye exposure : Rinse with water for ≥15 minutes and seek medical attention.
- Skin contact : Wash thoroughly with soap and water; remove contaminated clothing.
- Spill management : Avoid dust generation; use inert absorbents (e.g., sand) for containment.
Note: Nitro groups may increase toxicity; consult hazard classifications for nitroaromatics during risk assessment .
What synthetic routes are commonly employed for preparing benzoxazolone acetic acid derivatives?
Q. Basic
- Methodological Answer :
General synthesis involves:- Benzoxazolone Core Formation : Cyclization of 2-aminophenol derivatives with carbonylating agents (e.g., phosgene analogs).
- Acetic Acid Sidechain Introduction : Alkylation or nucleophilic substitution at the N-position of benzoxazolone using bromoacetic acid or ester derivatives ().
For nitro-substituted analogs (e.g., 6-nitro):
- Modifications : Introduce nitro groups via electrophilic nitration before cyclization to avoid side reactions. Post-functionalization may require controlled conditions (e.g., low temperature) to prevent decomposition .
How can X-ray diffraction and computational methods be integrated to determine the molecular conformation of this compound?
Q. Advanced
- Methodological Answer :
- X-ray Crystallography :
- Use high-resolution data (e.g., low-temperature measurements at 100 K) to resolve the nitro group’s orientation and hydrogen-bonding patterns.
- Refinement with SHELXL () or WinGX () ensures accuracy in bond-length/angle analysis.
2. Computational Analysis : - Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to compare gas-phase conformers with experimental solid-state structures ().
- Analyze energy barriers for nitro group rotation to assess its impact on molecular flexibility.
Key Insight: Nitro groups may induce steric hindrance or electronic effects, altering preferred conformations compared to non-substituted analogs .
What role do intermolecular interactions play in the solid-state arrangement of this compound?
Q. Advanced
- Methodological Answer :
- Hydrogen Bonding : The carboxylic acid group forms O–H···O hydrogen bonds (d ≈ 2.6 Å) with adjacent molecules, creating 1D chains ().
- Stacking Interactions : Antiparallel dipole alignment between aromatic rings (due to nitro electron-withdrawing effects) stabilizes π-π stacking.
- Impact of Nitro Group : Enhances polarity, promoting stronger dipole-dipole interactions and influencing crystal packing motifs. Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions .
Which spectroscopic techniques are suitable for characterizing the structural features of this compound?
Q. Basic
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzoxazolone) and acetic acid protons (δ 3.5–4.5 ppm).
2. IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1750 cm⁻¹ for benzoxazolone and ~1700 cm⁻¹ for acetic acid).
3. UV-Vis : Nitro groups absorb at ~300–400 nm; solvatochromic shifts can probe electronic effects (cf. for related fluorophores).
How does the nitro substituent at the 6-position influence the electronic structure and reactivity compared to non-substituted analogs?
Q. Advanced
- Methodological Answer :
- Electronic Effects :
- Nitro groups withdraw electron density, reducing nucleophilicity at the benzoxazolone ring.
- Enhance electrophilic substitution reactivity at meta/para positions relative to nitro.
2. Reactivity Studies : - Compare hydrolysis rates of acetic acid derivatives under acidic/basic conditions. Nitro groups may stabilize transition states via resonance.
- Use cyclic voltammetry to assess redox behavior; nitro groups often exhibit reduction peaks at -0.5 to -1.0 V (vs. Ag/AgCl).
Computational Support: NBO analysis (via Gaussian) quantifies charge distribution changes induced by nitro substitution .
What crystallographic software tools are recommended for analyzing the crystal structure of such compounds?
Q. Basic
- Methodological Answer :
- Data Processing : Use APEX4 (Bruker) or CrysAlisPro (Rigaku) for integration and absorption correction.
- Structure Solution : Employ SHELXT () for direct methods or charge flipping.
- Refinement : SHELXL () for small-molecule refinement; OLEX2 GUI simplifies parameter adjustment.
- Visualization : ORTEP-3 () for thermal ellipsoid plots; Mercury for packing diagrams.
What methodological considerations are critical when performing charge density analysis on nitro-substituted benzoxazolone derivatives?
Q. Advanced
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (d ≤ 0.5 Å) to resolve nitro group electron density.
- Multipole Refinement : Apply Hansen-Coppens formalism (via MOLLY or XD2016) to model aspherical electron distributions.
- Comparative Analysis : Contrast experimental charge densities with DFT-derived AIM (Atoms in Molecules) metrics to assess intermolecular interaction strengths.
Key Finding: Nitro groups increase polarization of adjacent C=O bonds, strengthening hydrogen-bond acceptor capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
